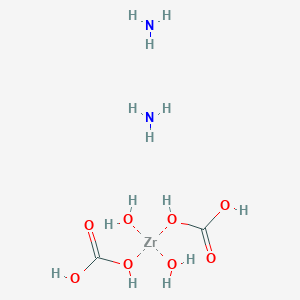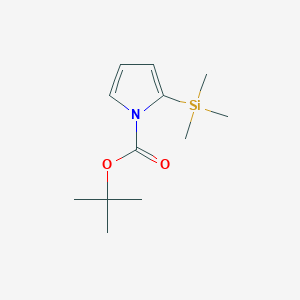
Erbium(III)chloridehexahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a pink hygroscopic crystalline solid that is soluble in water and slightly soluble in ethanol . This compound is widely used in various scientific and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Erbium(III) chloride hexahydrate can be synthesized through the ammonium chloride route. In the first step, erbium(III) oxide (Er₂O₃) is heated with ammonium chloride (NH₄Cl) to produce the ammonium salt of the pentachloride: [ \text{Er}_2\text{O}_3 + 10 \text{NH}_4\text{Cl} \rightarrow 2 (\text{NH}_4)_2\text{ErCl}_5 + 6 \text{H}_2\text{O} + 6 \text{NH}_3 ] In the second step, the ammonium chloride salt is converted to the trichloride by heating in a vacuum at 350-400°C: [ (\text{NH}_4)_2\text{ErCl}_5 \rightarrow \text{ErCl}_3 + 2 \text{HCl} + 2 \text{NH}_3 ] .
Industrial Production Methods: Industrial production of erbium(III) chloride hexahydrate typically involves the same ammonium chloride route, with careful control of reaction conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Erbium(III) chloride hexahydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form erbium(III) oxide.
Reduction: It can be reduced to erbium metal.
Substitution: It can undergo substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Oxidation: Typically involves heating in the presence of oxygen.
Reduction: Often involves the use of reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Can involve halide exchange reactions using reagents like sodium chloride or potassium bromide.
Major Products:
Oxidation: Erbium(III) oxide (Er₂O₃)
Reduction: Erbium metal (Er)
Substitution: Various erbium halides (e.g., erbium bromide, erbium iodide)
Applications De Recherche Scientifique
Erbium(III) chloride hexahydrate has a wide range of applications in scientific research, including:
Biology: Utilized in bioimaging and as a dopant in materials for biological applications.
Medicine: Employed in the development of medical imaging agents and therapeutic compounds.
Industry: Used in the production of optical fibers, luminescent devices, and upconversion nanocrystals.
Mécanisme D'action
The mechanism of action of erbium(III) chloride hexahydrate involves its function as a Lewis acid and base. As a Lewis acid, it accepts electrons from other molecules, forming new bonds and catalyzing reactions. As a Lewis base, it donates electrons to other molecules, also forming new bonds and catalyzing reactions . This dual behavior enhances its catalytic properties in various chemical processes.
Comparaison Avec Des Composés Similaires
- Holmium(III) chloride
- Thulium(III) chloride
- Gadolinium(III) chloride
- Neodymium(III) chloride
- Ytterbium(III) chloride
Comparison: Erbium(III) chloride hexahydrate is unique due to its specific optical and magnetic properties, which make it particularly useful in applications such as bioimaging and optical devices. While similar compounds like holmium(III) chloride and thulium(III) chloride share some properties, erbium(III) chloride hexahydrate’s distinct characteristics make it more suitable for certain specialized applications .
Propriétés
Formule moléculaire |
Cl3ErH12O6 |
|---|---|
Poids moléculaire |
381.71 g/mol |
Nom IUPAC |
trichloroerbium;hexahydrate |
InChI |
InChI=1S/3ClH.Er.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |
Clé InChI |
UJBPGOAZQSYXNT-UHFFFAOYSA-K |
SMILES canonique |
O.O.O.O.O.O.Cl[Er](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















